N'-cyclododecylidene-2-hydroxy-2-phenylacetohydrazide
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Overview
Description
N’-cyclododecylidene-2-hydroxy-2-phenylacetohydrazide is a chemical compound with the molecular formula C20H30N2O It is known for its unique structure, which includes a cyclododecylidene group, a hydroxy group, and a phenylacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclododecylidene-2-hydroxy-2-phenylacetohydrazide typically involves the condensation of cyclododecanone with 2-hydroxy-2-phenylacetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-cyclododecylidene-2-hydroxy-2-phenylacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-cyclododecylidene-2-hydroxy-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different hydrazide derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclododecylidene-2-oxo-2-phenylacetohydrazide.
Reduction: Formation of cyclododecylidene-2-hydroxy-2-phenylacetohydrazine.
Substitution: Formation of substituted phenylacetohydrazide derivatives.
Scientific Research Applications
N’-cyclododecylidene-2-hydroxy-2-phenylacetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N’-cyclododecylidene-2-hydroxy-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The hydroxy group and the hydrazide moiety play crucial roles in its reactivity and biological activity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- N’-cyclododecylidene-2-phenylacetohydrazide
- 2-hydroxy-2-phenylacetohydrazide
- N’-cyclododecylidene-2-hydroxy-2-phenylacetohydrazine
Uniqueness
N’-cyclododecylidene-2-hydroxy-2-phenylacetohydrazide is unique due to its combination of a cyclododecylidene group and a hydroxy-phenylacetohydrazide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C20H30N2O2 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
N-(cyclododecylideneamino)-2-hydroxy-2-phenylacetamide |
InChI |
InChI=1S/C20H30N2O2/c23-19(17-13-9-8-10-14-17)20(24)22-21-18-15-11-6-4-2-1-3-5-7-12-16-18/h8-10,13-14,19,23H,1-7,11-12,15-16H2,(H,22,24) |
InChI Key |
VXTDFSLOULPCHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=NNC(=O)C(C2=CC=CC=C2)O)CCCCC1 |
Origin of Product |
United States |
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